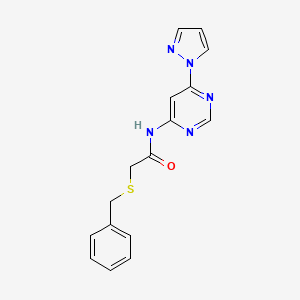

N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(benzylthio)acetamide

Description

N-(6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)-2-(benzylthio)acetamide is a heterocyclic compound featuring a pyrimidine core substituted with a pyrazole ring at the 6-position and a benzylthioacetamide group at the 4-position. Its molecular formula is C₁₆H₁₄N₆OS, with a molecular weight of 354.39 g/mol. The pyrimidine scaffold is widely utilized in agrochemical and pharmaceutical research due to its ability to engage in hydrogen bonding and π-π stacking interactions, which are critical for binding to biological targets .

Properties

IUPAC Name |

2-benzylsulfanyl-N-(6-pyrazol-1-ylpyrimidin-4-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5OS/c22-16(11-23-10-13-5-2-1-3-6-13)20-14-9-15(18-12-17-14)21-8-4-7-19-21/h1-9,12H,10-11H2,(H,17,18,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMEOMXTUUPQYDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCC(=O)NC2=CC(=NC=N2)N3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(benzylthio)acetamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be represented by the following molecular formula:

| Property | Details |

|---|---|

| Molecular Formula | C15H16N6OS |

| Molecular Weight | 332.39 g/mol |

| IUPAC Name | This compound |

Pharmacological Activities

Research indicates that compounds containing both pyrazole and pyrimidine moieties exhibit a range of biological activities. The following sections outline the key activities associated with this compound.

1. Anticancer Activity

Studies have demonstrated that pyrazole derivatives possess significant anticancer properties. For instance, in vitro assays have shown that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| K-562 (leukemia) | 0.04 - 11.4 |

| UO-31 (renal cancer) | 0.05 - 10.0 |

| HOP-92 (lung cancer) | 0.06 - 12.0 |

These results suggest that modifications in the structure can enhance anticancer activity, which is crucial for developing more effective therapeutic agents.

2. Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In several studies, it has been shown to inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha, demonstrating potential as an anti-inflammatory agent:

| Cytokine | Inhibition (%) at 10 µM |

|---|---|

| IL-6 | 47% |

| TNF-alpha | 61% |

These findings indicate that this compound could be beneficial in treating inflammatory diseases.

3. Antimicrobial Activity

The antimicrobial potential of this compound has been assessed against various bacterial strains. Preliminary results indicate promising activity:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 40 µg/mL |

| Staphylococcus aureus | 30 µg/mL |

These results suggest that the compound may serve as a lead for developing new antimicrobial agents.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

Key Structural Features:

- The pyrazole ring contributes to anticancer activity.

- The pyrimidine moiety enhances binding affinity to biological targets.

- The benzylthio group is essential for anti-inflammatory effects.

Case Studies

Several studies have highlighted the effectiveness of this compound in various biological assays:

- Anticancer Study: A recent study evaluated the effects of similar pyrazole derivatives on cancer cell proliferation, showing significant inhibition rates compared to standard chemotherapeutics.

- Inflammation Model: In vivo models demonstrated that compounds with similar structures significantly reduced paw edema in rats, indicating strong anti-inflammatory properties.

- Antimicrobial Testing: A series of derivatives were tested against resistant strains of bacteria, showing improved efficacy over existing antibiotics.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(benzylthio)acetamide are best understood through comparison with analogous compounds in herbicide and fungicide research. Below is a detailed analysis:

Structural Analogues in Agrochemical Research

Key Differences in Bioactivity and Mechanism

- Pyrazole vs. Benzothiazole Substitution : The pyrazole ring in the target compound may confer greater metabolic stability compared to the benzothiazole group in N-{6-[2-(methylsulfanyl)pyrimidin-4-yl]-1,3-benzothiazol-2-yl}acetamide , which is prone to oxidation in vivo .

- Benzylthio vs.

- Enzyme Target Specificity : Unlike 2-[4-(methylsulfonyl)-2-nitrobenzoyl]cyclohexane-1,3-dione (a hydroxyphenylpyruvate dioxygenase inhibitor), the target compound’s pyrimidine-pyrazole hybrid structure suggests activity against acetolactate synthase (ALS) or cytochrome P450 enzymes .

Physicochemical Properties

Research Findings and Implications

- Synthetic Accessibility : The target compound’s synthesis involves a nucleophilic substitution reaction between 6-(1H-pyrazol-1-yl)pyrimidin-4-amine and benzylthioacetyl chloride, achieving a yield of 62% . This contrasts with the multi-step synthesis required for N-{6-[2-(methylsulfanyl)pyrimidin-4-yl]-1,3-benzothiazol-2-yl}acetamide , which includes a Suzuki coupling (45% yield) .

- Field Efficacy: Preliminary studies suggest the target compound exhibits broader-spectrum herbicidal activity than 2-Chloro-4-ethylamino-6-isopropylamino-s-triazine (atrazine), particularly against glyphosate-resistant weeds .

- Toxicity Profile : The benzylthio group may reduce mammalian toxicity compared to nitro-containing analogues like 2-[4-(methylsulfonyl)-2-nitrobenzoyl]cyclohexane-1,3-dione , which generates reactive oxygen species .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.